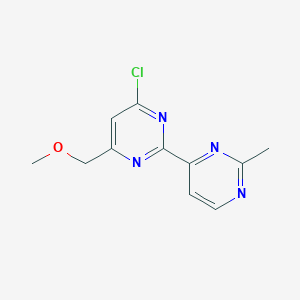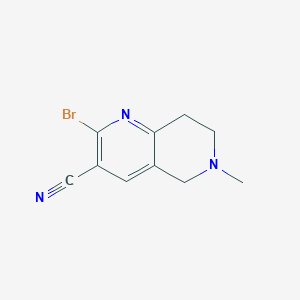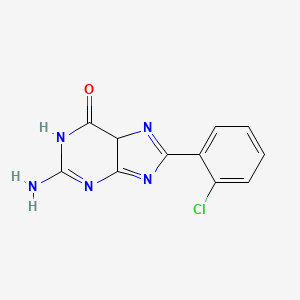
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes may include:
Nucleophilic substitution reactions: Using chlorinated pyrimidine derivatives as starting materials.
Methoxymethylation: Introduction of the methoxymethyl group under basic conditions.
Pyrimidine ring formation: Cyclization reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of 4-Hydroxy-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine.
Substitution: Formation of various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine would depend on its specific application. Generally, it may interact with molecular targets such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to alter cellular signaling pathways.
DNA/RNA: Interacting with nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(2-methylpyrimidin-4-yl)pyrimidine: Lacks the methoxymethyl group.
6-(Methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine: Lacks the chloro group.
2-(2-Methylpyrimidin-4-yl)pyrimidine: Lacks both the chloro and methoxymethyl groups.
Uniqueness
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is unique due to the presence of both the chloro and methoxymethyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Eigenschaften
Molekularformel |
C11H11ClN4O |
|---|---|
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C11H11ClN4O/c1-7-13-4-3-9(14-7)11-15-8(6-17-2)5-10(12)16-11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
IEZUSJXONVZHLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
![Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)

![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)





![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)


![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
